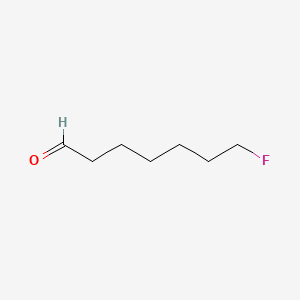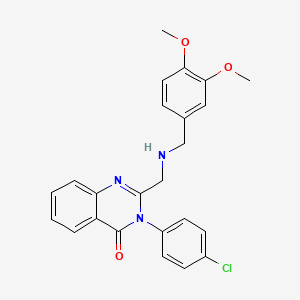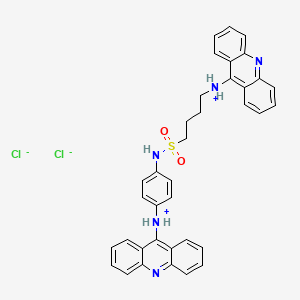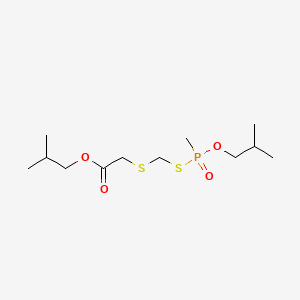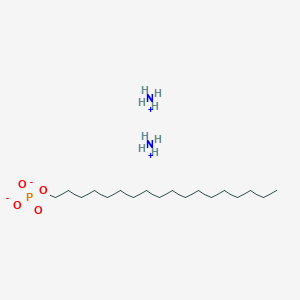
Diammonium stearyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium octadecyl phosphate is a chemical compound with the formula (C18H37O4P(NH4)2). It is an ammonium salt of octadecyl phosphate, which is a long-chain fatty acid ester of phosphoric acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diammonium octadecyl phosphate can be synthesized through the reaction of octadecyl alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
-
Step 1: Esterification
Reactants: Octadecyl alcohol (C18H37OH) and phosphoric acid (H3PO4)
Conditions: The reaction is carried out at elevated temperatures (around 70-80°C) with a catalyst such as sulfuric acid to promote esterification.
Product: Octadecyl phosphate (C18H37O4P)
-
Step 2: Neutralization
Reactants: Octadecyl phosphate and ammonia (NH3)
Conditions: The reaction mixture is neutralized with ammonia at room temperature.
Product: Diammonium octadecyl phosphate ((C18H37O4P(NH4)2))
Industrial Production Methods
Industrial production of diammonium octadecyl phosphate involves similar steps but on a larger scale. The process includes continuous monitoring of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Diammonium octadecyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form octadecyl phosphate and ammonia.
Decomposition: At elevated temperatures, it decomposes to release ammonia and octadecyl phosphate.
Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions
Hydrolysis: Water, mild acidic or basic conditions
Decomposition: Elevated temperatures (above 100°C)
Substitution: Various metal salts or cation exchange resins
Major Products Formed
Hydrolysis: Octadecyl phosphate and ammonia
Decomposition: Octadecyl phosphate and ammonia
Substitution: Metal octadecyl phosphate and ammonium salts
Applications De Recherche Scientifique
Diammonium octadecyl phosphate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a dispersing agent in various chemical reactions.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mécanisme D'action
The mechanism of action of diammonium octadecyl phosphate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and dispersion of hydrophobic substances. In biological systems, it can interact with cell membranes, enhancing the delivery of drugs or other therapeutic agents.
Comparaison Avec Des Composés Similaires
Diammonium octadecyl phosphate can be compared with other similar compounds, such as:
Diammonium phosphate: A widely used fertilizer with similar ammonium phosphate structure but without the long alkyl chain.
Octadecyl phosphate: The non-ammonium form, which lacks the surfactant properties provided by the ammonium ions.
Monoammonium phosphate: Another ammonium phosphate compound used in fertilizers and fire retardants.
Uniqueness
Diammonium octadecyl phosphate is unique due to its combination of surfactant properties and the presence of a long alkyl chain, making it suitable for specialized applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
65151-77-1 |
|---|---|
Formule moléculaire |
C18H39O4P.2H3N C18H45N2O4P |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
diazanium;octadecyl phosphate |
InChI |
InChI=1S/C18H39O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;;/h2-18H2,1H3,(H2,19,20,21);2*1H3 |
Clé InChI |
FHAACVJVFVCZFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![beta-Alanine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13774888.png)

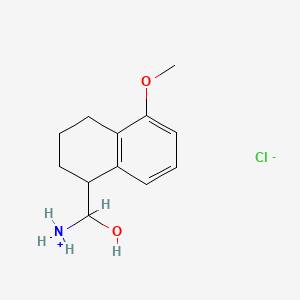
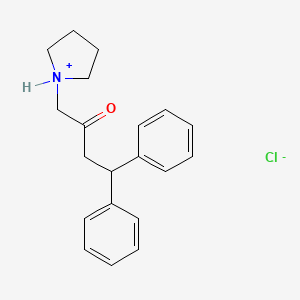
![[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate](/img/structure/B13774912.png)

